molecular formula C5H9ClFNO2 B13041452 (R)-3-Fluoropyrrolidine-3-carboxylic acid hcl

(R)-3-Fluoropyrrolidine-3-carboxylic acid hcl

Katalognummer: B13041452
Molekulargewicht: 169.58 g/mol
InChI-Schlüssel: CBGMUBKXUNQNAI-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.

Industrial Production Methods

Industrial production of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its fluorinated structure imparts unique reactivity and stability, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design

Medicine

In medicinal chemistry, ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The compound may modulate various biochemical pathways, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoropyrrolidine-3-carboxylic acid: Lacks the ®-configuration and hydrochloride salt form.

    Pyrrolidine-3-carboxylic acid: Non-fluorinated analog.

    ®-3-Chloropyrrolidine-3-carboxylic acid: Chlorinated analog with similar structural features.

Uniqueness

®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C5H9ClFNO2

Molekulargewicht

169.58 g/mol

IUPAC-Name

(3R)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m1./s1

InChI-Schlüssel

CBGMUBKXUNQNAI-NUBCRITNSA-N

Isomerische SMILES

C1CNC[C@]1(C(=O)O)F.Cl

Kanonische SMILES

C1CNCC1(C(=O)O)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.